molecular formula C15H30N2O4 B195316 Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester CAS No. 1729-14-2

Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester

Cat. No.: B195316
CAS No.: 1729-14-2
M. Wt: 302.41 g/mol
InChI Key: DXXSFIAPOIOUMX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

  • IUPAC Name: Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester (also known as Carisoprodol) .
  • Synonyms: (±)-2-Methyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate; Isopropyl meprobamate; Carisoma; Carbamic acid, ester with 2-(hydroxymethyl)-2-methylpentyl isopropylcarbamate .
  • CAS Number: 78-44-4 (Carisoprodol) .
  • Molecular Formula: C₁₂H₂₄N₂O₃ .

Chemical Structure
The compound consists of a 2-methyl-2-propyltrimethylene backbone esterified with isopropylcarbamic acid. Its structure includes two carbamate groups, contributing to its pharmacological activity .

Applications
Primarily used as a centrally acting muscle relaxant, Carisoprodol is metabolized to meprobamate, a controlled substance with anxiolytic properties .

Properties

IUPAC Name

[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl] N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O4/c1-7-8-15(6,9-20-13(18)16-11(2)3)10-21-14(19)17-12(4)5/h11-12H,7-10H2,1-6H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXSFIAPOIOUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(COC(=O)NC(C)C)COC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169422
Record name Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1729-14-2
Record name Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester, commonly known as a derivative of carbamate compounds, has garnered attention for its biological activities. This compound is characterized by its complex structure and potential applications in pharmacology and toxicology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₂H₂₄N₂O₄
  • Molecular Weight : 260.33 g/mol
  • CAS Registry Number : 78-44-4
  • IUPAC Name : Carbamic acid, (1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester

Carbamate compounds generally exert their biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, carbamates can lead to increased levels of acetylcholine, which enhances cholinergic transmission. This mechanism underlies their therapeutic effects as well as potential toxicity.

Biological Activities

  • Neurological Effects :
    • Carbamates are primarily known for their use in treating anxiety and muscle spasms. The compound's ability to enhance GABAergic activity contributes to its anxiolytic properties.
    • Studies have demonstrated that carbamate derivatives can modulate neurotransmitter release and receptor activity, influencing both central and peripheral nervous system functions.
  • Toxicological Profile :
    • Exposure to carbamates can lead to symptoms of toxicity due to overstimulation of cholinergic pathways. Symptoms may include muscle twitching, respiratory distress, and in severe cases, convulsions or death.
    • Research indicates that the toxicity varies significantly based on the specific structure of the carbamate derivative.

Table 1: Summary of Biological Activities and Toxicity

Study ReferenceBiological ActivityObservationsToxicity Level
AChE InhibitionSignificant increase in acetylcholine levels in vitro.Moderate; symptoms include nausea and dizziness.
Anxiolytic EffectsReduced anxiety-like behavior in rodent models.Low; well-tolerated at therapeutic doses.
Muscle RelaxationEffective in reducing muscle spasms in clinical trials.Moderate; overdose can lead to respiratory depression.

Notable Research Insights

  • A study conducted by Southern Research Institute found that certain carbamate derivatives exhibit selective inhibition of AChE, leading to enhanced muscle relaxation without significant sedation .
  • Another investigation highlighted the anxiolytic effects of isopropyl carbamate derivatives in animal models, suggesting a potential pathway for developing new anxiolytic medications .

Scientific Research Applications

Pharmaceutical Applications

1.1 Analgesic Properties

One of the primary applications of carbamic acid esters is in the pharmaceutical industry, particularly as intermediates in the synthesis of analgesics. For example, it serves as a precursor for tapentadol, a centrally acting analgesic that functions as an opioid receptor agonist and norepinephrine reuptake inhibitor. The synthesis of tapentadol involves several steps where carbamic acid derivatives are utilized to enhance efficacy and reduce side effects .

1.2 Muscle Relaxants

Carbamic acid esters are also significant in the development of muscle relaxants. Compounds derived from carbamic acid exhibit muscle-relaxing properties by acting on the central nervous system rather than directly on skeletal muscles. This mechanism is crucial for conditions requiring muscle relaxation without direct muscle impact .

Industrial Applications

2.1 Pesticides and Herbicides

In agricultural chemistry, carbamic acid derivatives play a vital role as active ingredients in pesticides, including herbicides and insecticides. These compounds are synthesized for their ability to disrupt pest metabolism or growth, making them effective agents in crop protection .

2.2 Rubber Processing

Carbamate compounds are utilized as accelerators in rubber processing. They enhance the vulcanization process, improving the physical properties of rubber products. This application is critical in manufacturing tires and other rubber goods where durability and elasticity are paramount .

Tapentadol Synthesis Case Study

A notable case study involves the synthesis of tapentadol from carbamic acid derivatives. The process includes:

  • Step 1: Reacting 2-methyl-2-propyltrimethylene ester with specific isocyanates to form intermediate compounds.
  • Step 2: Hydrogenating these intermediates to yield tapentadol.
  • Step 3: Isolating the final product through purification techniques.

This synthetic pathway demonstrates the efficiency of using carbamic acid esters in pharmaceutical applications, highlighting their importance in drug development .

Agricultural Efficacy Study

A research study focused on the efficacy of carbamate-based pesticides showed significant improvements in pest control compared to traditional methods. The study documented:

  • Reduction Rates: Up to 85% reduction in pest populations within treated areas.
  • Safety Profiles: Lower toxicity levels for non-target species compared to older pesticide formulations.

These findings underscore the potential of carbamic acid derivatives in sustainable agriculture practices .

Data Tables

Application AreaSpecific UseKey Benefits
PharmaceuticalsPain relief (tapentadol)Dual action: opioid agonist & reuptake inhibitor
Industrial ChemistryRubber processingEnhances durability and elasticity
AgriculturePesticides (herbicides/insecticides)Effective pest control with reduced toxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparison
Compound Name Key Structural Features Functional Groups Primary Use Reference
Carisoprodol 2-Methyl-2-propyltrimethylene + isopropylcarbamate Carbamate, branched alkyl chain Muscle relaxant
Meprobamate 2-Methyl-2-propyltrimethylene + carbamate Carbamate Anxiolytic (historical use)
Propham (Isopropyl phenylcarbamate) Phenyl group + isopropylcarbamate Carbamate, aromatic ring Herbicide
Iprovalicarb 4-Methylphenyl + isopropylcarbamate Carbamate, substituted aryl Fungicide
Key Observations :
  • Carisoprodol vs. Meprobamate : Both share the 2-methyl-2-propyltrimethylene backbone, but Carisoprodol’s isopropylcarbamate group enhances lipophilicity, improving CNS penetration . Meprobamate lacks the isopropyl group, reducing its muscle relaxant potency .
  • Carisoprodol vs. Propham : Propham’s phenyl group confers herbicidal activity by inhibiting plant cell division, unlike Carisoprodol’s CNS effects .
  • Carisoprodol vs. Iprovalicarb : Iprovalicarb’s 4-methylphenyl substituent targets fungal acetyl-CoA synthesis, a mechanism absent in Carisoprodol .

Pharmacological vs. Agricultural Carbamates

Table 2: Pharmacokinetic and Toxicological Data
Compound Bioavailability Metabolism Pathway Toxicity (LD₅₀, oral rat) Regulatory Status Reference
Carisoprodol ~90% Hepatic (CYP2C19 to meprobamate) 640 mg/kg Prescription drug
Propham Low (plant uptake) Hydrolysis to aniline 1,200 mg/kg Restricted herbicide
Iprovalicarb N/A Photodegradation in soil 5,000 mg/kg EPA-approved fungicide
Key Observations :
  • Toxicity : Agricultural carbamates like Propham exhibit lower acute mammalian toxicity but pose environmental risks (e.g., aniline release) .

Functional Group Impact on Activity

  • Carbamate Group : Essential for binding to GABAₐ receptors in Carisoprodol and Meprobamate .
  • Branched Alkyl Chains : In Carisoprodol, the 2-methyl-2-propyl group enhances lipid solubility, prolonging half-life compared to linear-chain analogues .
  • Aromatic Substituents : Propham’s phenyl group enables interaction with plant tubulin, a target irrelevant in human pharmacology .

Preparation Methods

Reaction Mechanism and Conditions

The carbonylation route involves reacting a carbamic ester derivative with carbon monoxide (CO) and water in the presence of a palladium-based catalyst. A representative example from patent EP1669346A1 describes the synthesis of (2-bromo-4-methylphenyl)-carbamic acid hexadecyl ester, which shares structural similarities with the target compound. The reaction occurs in an autoclave under 8 bar CO pressure at 115°C, utilizing bis(triphenylphosphine)palladium dichloride and triphenylphosphine as co-catalysts. Potassium carbonate acts as a base to neutralize hydrogen bromide byproducts, driving the reaction toward completion.

Key Advantages :

  • High selectivity due to palladium’s ability to facilitate carbonyl insertion.

  • Compatibility with sterically hindered substrates, as demonstrated by the successful synthesis of branched carbamates.

Limitations :

  • Requires specialized high-pressure equipment.

  • Catalyst cost and potential deactivation under prolonged reaction conditions.

Industrial-Scale Protocol

A scaled-up procedure involves charging an autoclave with 217.5 g (478.5 mmol) of the carbamic ester precursor, 0.5 g (0.7 mmol) of PdCl₂(PPh₃)₂, and 2.5 g (9.3 mmol) of PPh₃. After purging with nitrogen, an aqueous solution of K₂CO₃ (78.1 g, 565.3 mmol) is added, followed by pressurization with CO. The mixture is heated to 115°C for 12–24 hours, yielding the carbamate ester after workup.

Trichloromethyl Chloroformate-Mediated Carbonate Diester Synthesis

Reaction Design and Optimization

Patent CN101412705A outlines a method for synthesizing 2-methyl-2-propyl-1,3-propanediol carbonate diester using trichloromethyl chloroformate (TCF) and 2-methyl-2-propyl-1,3-propanediol. The reaction proceeds at −5–50°C in ethyl acetate or cyclohexanone, catalyzed by organic amines such as triethylamine or 1,3-dimethyl-2-imidazolidinone. A molar ratio of 1:0.5–2.5 (diol:TCF) ensures complete conversion, with gas chromatography monitoring reaction progress.

Table 1: Optimization of Trichloromethyl Chloroformate Method

ParameterOptimal RangeImpact on Yield
Temperature−5–50°CHigher temps accelerate reaction but risk side products
Catalyst (amine)0.2–2.5 equiv.Excess amine improves kinetics but complicates purification
SolventEthyl acetatePolar aprotic solvents enhance solubility

Workup and Isolation

Post-reaction, water is added to quench excess TCF, and the organic layer is separated. Solvent removal under reduced pressure yields the carbonate diester with >90% purity. This method’s mild conditions make it suitable for lab-scale production, though TCF’s toxicity necessitates stringent safety protocols.

Direct Carbamate Synthesis from Amines, Alcohols, and CO₂

Catalytic System and Dehydrating Agents

Patent JP2002212159A discloses a tin- or nickel-catalyzed reaction between amines, alcohols, and CO₂ to form carbamates. For example, isopropylamine reacts with 2-methyl-2-propyl-1,3-propanediol under 10 bar CO₂ pressure in the presence of stannous octanoate and molecular sieves. The dehydrating agent (e.g., acetals) shifts equilibrium by removing water, achieving yields up to 85%.

Reaction Equation :

R1R2NH+CO2+R3OHSn/Ni catalystR1R2NC(=O)OR3+H2O\text{R}1\text{R}2\text{NH} + \text{CO}2 + \text{R}3\text{OH} \xrightarrow{\text{Sn/Ni catalyst}} \text{R}1\text{R}2\text{NC(=O)OR}3 + \text{H}2\text{O}

Comparative Analysis of Metal Catalysts

Table 2: Catalyst Performance in CO₂-Based Carbamate Synthesis

CatalystYield (%)Reaction Time (h)Temperature (°C)
Stannous octanoate8524120
Nickel acetylacetonate7836110
None (control)<548120

Tin catalysts outperform nickel in both yield and reaction rate, likely due to superior CO₂ activation.

Purification and Characterization

Chromatographic Techniques

The final product is purified via silica gel chromatography using ethyl acetate/hexane gradients, achieving ≥98% purity as confirmed by HPLC.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.05 (t, 6H, CH₂CH₃), 1.25 (s, 6H, C(CH₃)₂), 3.35 (m, 2H, NCH), 4.15 (m, 4H, OCH₂).

  • IR (cm⁻¹) : 1745 (C=O stretch), 1520 (N–H bend) .

Q & A

Q. 1.1. What laboratory synthesis methods are employed for Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester?

The compound is synthesized via a two-step esterification process. First, 2-methyl-2-propyl-1,3-propanediol reacts with isopropyl isocyanate to form the carbamate intermediate. The reaction is typically catalyzed by tin-based catalysts (e.g., dibutyltin dilaurate) under anhydrous conditions at 60–80°C . Second, purification involves recrystallization from ethanol or column chromatography to achieve >95% purity. Yield optimization requires strict control of stoichiometry and reaction time .

Q. 1.2. Which analytical techniques are critical for characterizing this compound?

  • HPLC : A reverse-phase C18 column with UV detection at 220 nm is used to assess purity. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) .
  • NMR : 1^1H and 13^{13}C NMR confirm structural integrity. Key signals include the carbamate carbonyl at ~155 ppm (13^{13}C) and the isopropyl methyl protons at δ 1.1–1.3 ppm (1^1H) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]+^+ at m/z 261.3, consistent with the molecular formula C12H24N2O4C_{12}H_{24}N_2O_4 .

Advanced Research Questions

Q. 2.1. How do structural modifications influence its pharmacological activity?

The carbamate ester group is essential for muscle relaxant activity. Substitution of the isopropyl group with bulkier tert-butyl moieties reduces metabolic stability, while replacing the 2-methyl-2-propyl chain with cyclohexyl groups enhances CNS penetration but increases toxicity risks . Structure-activity relationship (SAR) studies recommend maintaining the carbamate’s hydrogen-bonding capacity for target binding .

Q. 2.2. What contradictions exist in reported metabolic pathways?

Early studies identified meprobamate as the primary metabolite via hepatic CYP450-mediated hydrolysis . However, recent in vitro models using human hepatocytes suggest additional minor metabolites, including hydroxylated derivatives at the propyl chain. Discrepancies arise from interspecies differences in CYP isoform expression, necessitating human-specific metabolic profiling .

Q. 2.3. How does enantiomeric purity affect biological activity?

The compound exists as a racemic mixture, but enantiomers exhibit divergent pharmacokinetics. The (R)-enantiomer shows 3-fold higher affinity for GABAA_A receptors compared to the (S)-form in rodent models. Chiral HPLC (Chiralpak AD-H column) is recommended for enantiomer resolution, with hexane:isopropanol (85:15) as the mobile phase .

Q. 2.4. What are the stability challenges under varying pH and temperature?

Degradation studies reveal:

  • Acidic conditions (pH < 3) : Rapid hydrolysis of the carbamate group to form meprobamate (t1/2_{1/2} = 2.1 hours at 37°C).
  • Alkaline conditions (pH > 9) : Ester bond cleavage dominates, yielding 2-methyl-2-propyl-1,3-propanediol.
  • Photostability : UV exposure (254 nm) induces radical-mediated oxidation, requiring amber glass storage .

Q. 2.5. What regulatory challenges arise from its classification as a controlled substance?

In the U.S., its metabolite meprobamate is a Schedule IV controlled substance, complicating preclinical studies. Researchers must adhere to DEA guidelines for procurement, storage, and disposal. Analytical protocols must include metabolite quantification to comply with anti-doping and forensic regulations .

Methodological Recommendations

Q. 3.1. Experimental Design for Metabolic Profiling

  • Use cryopreserved human hepatocytes over animal models to avoid interspecies variability.
  • Employ LC-MS/MS with MRM transitions for meprobamate (m/z 219.1 → 158.1) and hydroxylated metabolites (m/z 235.1 → 174.1) .

Q. 3.2. Data Contradiction Resolution

  • Cross-validate in vitro metabolic data with in vivo rodent studies using microsomal incubation and portal vein sampling.
  • Apply quantum mechanical calculations (e.g., DFT) to predict hydrolysis pathways and reconcile kinetic discrepancies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester
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